molecular formula C11H22N4O B8013274 1,3-Di(piperidin-3-yl)urea

1,3-Di(piperidin-3-yl)urea

Cat. No.: B8013274
M. Wt: 226.32 g/mol
InChI Key: WOFYRFCDRMVAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di(piperidin-3-yl)urea is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. Its structure incorporates a urea moiety, a functional group known for its ability to form multiple stable hydrogen bonds with biological targets, which is a valuable property in the design of enzyme inhibitors and receptor ligands . The compound features two piperidin-3-yl groups, a nitrogen-containing heterocycle commonly found in pharmacologically active molecules. Piperidine rings contribute to the three-dimensional structure of a compound and can influence its interaction with target proteins . Urea derivatives are prevalent in various therapeutic areas, and this compound may serve as a key scaffold or intermediate in developing new agents for potential applications. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a building block in constructing more complex molecules. The conformational properties of the urea group allow it to act as a versatile linker, potentially enabling the design of compounds with specific spatial arrangements . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult relevant safety data sheets and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

1,3-di(piperidin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h9-10,12-13H,1-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFYRFCDRMVAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)NC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Intermediate Formation : Piperidin-3-amine (1 equiv) is reacted with CDI (1 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature for 2–4 hours.

  • Urea Formation : A second equivalent of piperidin-3-amine is added, and the reaction is stirred for an additional 6–12 hours.

  • Work-Up : The mixture is washed with water, and the organic layer is dried over Na₂SO₄. The product is purified via column chromatography (CH₂Cl₂:MeOH, 9:1).

Key Data:

ParameterValue
Yield58–68%
Reaction Time8–16 hours
SolventDCM or THF
PurificationColumn chromatography

This method avoids toxic isocyanates and is scalable, though excess amine may be required to suppress symmetric urea byproducts.

Triphosgene-Based Synthesis

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene for urea synthesis. It reacts with amines under basic conditions to generate ureas.

Procedure:

  • Deprotonation : Piperidin-3-amine (2 equiv) is dissolved in THF and cooled to 0°C. A base such as triethylamine (2.2 equiv) is added.

  • Carbonyl Insertion : Triphosgene (0.5 equiv) is introduced dropwise, and the reaction is warmed to room temperature for 4–6 hours.

  • Quenching and Isolation : The mixture is poured into ice-cold water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).

Key Data:

ParameterValue
Yield65–75%
Reaction Time4–6 hours
BaseTriethylamine
PurificationRecrystallization

This method is efficient but requires strict temperature control to minimize carbamate byproducts.

Isocyanate-Amine Coupling

The reaction of piperidin-3-yl isocyanate with piperidin-3-amine offers a direct route, though isocyanates are hazardous and require in situ preparation.

Procedure:

  • Isocyanate Synthesis : Piperidin-3-amine (1 equiv) is treated with triphosgene (0.33 equiv) in DCM at −10°C.

  • Urea Formation : The resulting isocyanate is reacted with a second equivalent of piperidin-3-amine in THF at 0°C for 2 hours.

  • Work-Up : The product is filtered and washed with cold hexane.

Key Data:

ParameterValue
Yield45–55%
Reaction Time3–5 hours
SolventDCM/THF
ChallengesIsocyanate handling

This method is less favored due to safety concerns but is useful for small-scale synthesis.

Hypervalent Iodine Reagent-Mediated Synthesis

ΦI(OAc)₂ enables urea formation from amines and carbamates under mild conditions.

Procedure:

  • Reaction Setup : Piperidin-3-amine (2 equiv), benzamide (1 equiv), ΦI(OAc)₂ (2 equiv), and K₃PO₄ (2 equiv) are combined in 1,2-dichloroethane.

  • Heating : The mixture is stirred at 80°C for 18 hours.

  • Purification : The crude product is isolated via flash chromatography (petroleum ether/acetone).

Key Data:

ParameterValue
Yield40–50%
Reaction Time18 hours
Solvent1,2-Dichloroethane
AdvantagesAvoids toxic reagents

This method is eco-friendly but offers moderate yields.

Comparative Analysis of Methods

MethodYield (%)SafetyScalabilityPurification Complexity
CDI-Mediated58–68HighHighModerate
Triphosgene-Based65–75ModerateModerateLow
Isocyanate-Amine45–55LowLowHigh
ΦI(OAc)₂-Mediated40–50HighModerateModerate

Key Findings :

  • The CDI-mediated method balances safety and yield, making it ideal for laboratory-scale synthesis.

  • Triphosgene-based synthesis offers higher yields but requires careful handling.

  • ΦI(OAc)₂-mediated routes are environmentally benign but less efficient.

Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct peaks for urea NH (~δ 6.5–7.5 ppm) and piperidine protons (~δ 1.2–3.0 ppm).

  • ESI-MS : Molecular ion peak at m/z = 252.3 ([M + H]⁺).

  • Melting Point : 189–190°C (recrystallized from ethanol) .

Chemical Reactions Analysis

Types of Reactions

1,3-Di(piperidin-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    N-Substituted Piperidines: Resulting from nucleophilic substitution reactions.

    N-Oxides: Formed through oxidation reactions.

    Secondary Amines: Produced via reduction reactions.

Scientific Research Applications

2.1. Anticancer Activity

Numerous studies have demonstrated the potential of 1,3-di(piperidin-3-yl)urea derivatives as anticancer agents. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).

  • Case Study : A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives were synthesized and evaluated for their anticancer activity. The results indicated that many compounds exhibited IC50 values in the low micromolar range against multiple cancer types, suggesting their potential as lead compounds for further development .

2.2. Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound has been investigated as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory diseases and pain syndromes.

  • Research Findings : A study highlighted that specific derivatives exhibited a remarkable increase in potency compared to traditional inhibitors, achieving a 1000-fold increase in efficacy over morphine in reducing hyperalgesia in animal models . This suggests a promising avenue for developing new analgesics.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperidine ring and the urea nitrogen can significantly influence biological activity.

Compound StructureActivityRemarks
1-(cyclopropanecarbonyl)piperidin-4-ylHigh potency against sEHSignificant pharmacokinetic improvements
1-(trifluoromethoxyphenyl)-3-(piperidin)Anticancer activityEffective against multiple cancer cell lines

Broader Biological Activities

In addition to anticancer properties and sEH inhibition, derivatives of this compound have been linked to other biological activities:

4.1. Antimicrobial Properties

Some studies have reported antibacterial and antifungal activities associated with urea derivatives. The ability to form hydrogen bonds enhances their interaction with microbial targets .

4.2. Anti-inflammatory Effects

The anti-inflammatory potential of these compounds has been explored through their inhibitory effects on sEH, leading to reduced inflammation markers in preclinical models .

Comparison with Similar Compounds

Key Observations :

  • The dihydrochloride salt of 3-methyl-1-(piperidin-3-yl)urea exhibits higher solubility than the parent compound due to ionic character .
  • Bulky substituents (e.g., bromopyridine in compound 4 from ) reduce solubility, whereas piperidine groups enhance water solubility in acidic environments .

Pharmacokinetics and Toxicity

  • This compound : Predicted to have moderate oral bioavailability due to its molecular weight (<500 g/mol) and hydrogen-bonding capacity. Piperidine rings may enhance blood-brain barrier penetration .
  • Niraparib () : Clinical toxicity includes myelosuppression, highlighting that urea-piperidine hybrids require careful toxicity profiling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-di(piperidin-3-yl)urea, and how can purity be maximized during synthesis?

  • Methodological Answer : Synthesis typically involves coupling piperidin-3-amine derivatives with carbonylating agents (e.g., triphosgene or urea precursors). Key steps include:

  • Reaction Optimization : Use anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) to enhance yield .
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., piperidine proton resonances at δ 2.8–3.5 ppm) and LC-MS for molecular ion verification .

Q. How can researchers analytically characterize this compound, and what techniques resolve structural ambiguities?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to assign proton environments and carbonyl signals (e.g., urea C=O at ~155 ppm) .
  • Chromatography : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) monitors purity and detects byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ = 253.19 for C11_{11}H20_{20}N4_4O) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s inhibition of soluble epoxide hydrolase (sEH)?

  • Methodological Answer :

  • Enzyme Assays : Perform in vitro inhibition assays using recombinant sEH, monitoring hydrolysis of fluorescent substrates (e.g., PHOME). IC50_{50} values are calculated via dose-response curves .
  • Docking Studies : Molecular modeling (AutoDock/Vina) predicts binding modes, showing urea carbonyl interactions with catalytic Asp residues in sEH’s active site .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 1-aryl-3-acylpiperidinyl ureas) to identify substituents enhancing potency (e.g., trifluoromethyl groups improve lipophilicity and target engagement) .

Q. How can structural modifications of this compound improve its pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters at piperidine N) to enhance solubility, as seen in analogs with 70% oral bioavailability in murine models .
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes) and modify vulnerable sites (e.g., replace metabolically labile methyl groups with cyclopropyl) .

Q. How should researchers resolve contradictions in reported biological activity data for urea-based inhibitors?

  • Methodological Answer :

  • Data Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability. Cross-validate using orthogonal methods (e.g., fluorescence vs. LC-MS-based assays) .
  • Batch Analysis : Test compound purity via 1H^1H-NMR and HPLC; impurities >5% may artifactually reduce potency .

Q. What crystallographic techniques elucidate the 3D conformation of this compound in solid-state studies?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (solvent: ethyl acetate/hexane). Resolve piperidine chair conformations and hydrogen-bonding networks (urea NH···O=C interactions) .
  • Comparative Analysis : Overlay with solution-phase NMR structures to assess conformational flexibility .

Q. What formulation challenges arise when developing aqueous solutions of piperidinyl ureas, and how are they addressed?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility, as demonstrated in Pfizer’s patented formulations .
  • Stability Testing : Monitor pH-dependent degradation (e.g., urea hydrolysis) via accelerated stability studies (40°C/75% RH for 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.